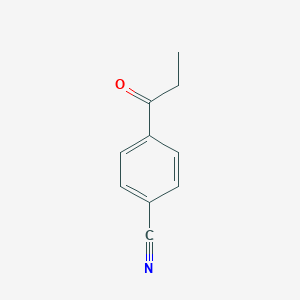

4-Propanoylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propanoylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQBABYHFYWPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Propanoylbenzonitrile and Its Analogs

Established Reaction Pathways and Mechanistic Considerations

Traditional synthetic routes to 4-propanoylbenzonitrile and its analogs rely on cornerstone reactions in organic chemistry. These methods, while well-established, present specific mechanistic challenges and require careful optimization of catalytic systems to achieve desired outcomes.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for forming aryl ketones. sigmaaldrich.com The mechanism commences with the reaction between an acyl halide, such as propanoyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uk This interaction generates a highly electrophilic acylium ion, which is resonance-stabilized. sigmaaldrich.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (also known as an arenium ion). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the ketone product. sigmaaldrich.com

However, the direct Friedel-Crafts acylation of benzonitrile (B105546) to produce this compound is synthetically challenging. The cyano (-CN) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Furthermore, it acts as a meta-director. Consequently, the reaction of benzonitrile with propanoyl chloride would predominantly yield 3-propanoylbenzonitrile (B1282627) rather than the desired para-isomer.

To circumvent this regioselectivity issue, alternative strategies are often employed. One approach involves starting with an ortho, para-directing substituted benzene (B151609), performing the acylation, and then converting the directing group into a nitrile. For instance, the acylation of toluene (B28343) would yield p-propyl-phenyl ketone, which could then undergo further functional group transformations to introduce the cyano group.

Optimization of the catalytic system is crucial for maximizing yield and selectivity. While AlCl₃ is traditional, other Lewis acids can be used, and their choice can influence reactivity. The reaction often requires stoichiometric amounts of the catalyst because the product ketone can form a complex with the Lewis acid, rendering it inactive. organic-chemistry.org

Table 1: Key Components in Friedel-Crafts Acylation Catalytic Systems

| Component | Role | Common Examples |

| Acylating Agent | Source of the acyl group | Propanoyl chloride, Propanoic anhydride (B1165640) |

| Lewis Acid Catalyst | Generates the electrophilic acylium ion | AlCl₃, FeCl₃, BF₃, ZnO |

| Aromatic Substrate | Nucleophile that attacks the acylium ion | Benzene, Toluene (for indirect routes) |

| Solvent | Reaction medium | Carbon disulfide (CS₂), Nitrobenzene (B124822), Dichloroethane |

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. mdpi.com It has been widely adapted for the synthesis of aryl ketones, providing a powerful alternative to Friedel-Crafts acylation, particularly for substrates with sensitive functional groups. mdpi.comnih.gov The synthesis of this compound via this route can be achieved by coupling an arylboron species with an acyl halide. A common approach involves the reaction of 4-cyanophenylboronic acid with propanoyl chloride. nih.gov

The catalytic cycle involves three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the acyl halide (propanoyl chloride), forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (the 4-cyanophenyl group) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic fragments (4-cyanophenyl and propanoyl) are eliminated from the palladium center, forming the C-C bond of the final ketone product and regenerating the Pd(0) catalyst. youtube.com

Table 2: Representative Catalytic Systems for Acylative Suzuki-Miyaura Reactions

| Palladium Source | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Cs₂CO₃ | Toluene |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane (B91453) |

| PdCl₂(dppf) | dppf (integral) | K₂CO₃ | THF/H₂O |

Nucleophilic aromatic substitution (SₙAr) provides another pathway for the synthesis of substituted benzonitriles. wikipedia.org This reaction is fundamentally different from electrophilic substitution, as it involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com For an SₙAr reaction to proceed, two main conditions must be met: the aromatic ring must contain a good leaving group (such as a halide), and it must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In the context of this compound synthesis, a substrate like 4-fluorobenzonitrile (B33359) is an ideal candidate. The fluorine atom is an excellent leaving group for SₙAr, and the cyano group at the para position strongly activates the ring for nucleophilic attack at the carbon bearing the leaving group. total-synthesis.com

The mechanism proceeds via an addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the carbon atom attached to the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The high regioselectivity of this reaction is a direct consequence of the stabilization of the anionic Meisenheimer complex. When the electron-withdrawing cyano group is in the para position, the negative charge of the intermediate can be delocalized onto the nitrogen atom of the nitrile through resonance, providing significant stabilization. This stabilization is not possible if the cyano group is in the meta position. libretexts.org A direct propanoyl anion is not a viable nucleophile; therefore, a synthetic equivalent, such as the anion derived from 2-propyl-1,3-dithiane, would be used, followed by a deprotection step to reveal the ketone.

Table 3: Requirements for Regioselective SₙAr Reaction

| Requirement | Function | Example |

| Activating Group | Electron-withdrawing group that stabilizes the Meisenheimer complex | -CN, -NO₂, -SO₃R |

| Leaving Group | Anion that is displaced from the ring | F⁻, Cl⁻, Br⁻ |

| Nucleophile | Electron-rich species that attacks the ring | RO⁻, R₂N⁻, Propanoyl anion equivalent |

| Regiochemistry | Activating group must be ortho or para to the leaving group | 4-Fluorobenzonitrile |

Oxidative functionalization routes offer an alternative approach, starting from a more reduced precursor and introducing the carbonyl group through an oxidation reaction. A plausible, though not direct, strategy would involve the oxidation of a precursor like 4-(prop-1-en-2-yl)benzonitrile.

This type of transformation can be accomplished using methods like the Wacker-Tsuji oxidation. This palladium-catalyzed reaction typically uses oxygen as the terminal oxidant and converts terminal alkenes into methyl ketones. The mechanism involves the nucleophilic attack of water on a palladium-complexed alkene, followed by a series of steps including beta-hydride elimination and reductive elimination to form the ketone and regenerate the palladium catalyst.

Direct oxidation of an alkyl chain, such as in 4-propylbenzonitrile, to the corresponding internal ketone is challenging. Standard benzylic oxidation conditions (e.g., using KMnO₄ or CrO₃) would typically oxidize the position adjacent to the aromatic ring, leading to 4-benzoylbenzonitrile (B72303) or cleaving the side chain entirely, rather than producing this compound. Therefore, strategies involving the oxidation of a pre-functionalized substrate like an alkene or an alcohol are more synthetically viable.

Emerging and Sustainable Synthetic Strategies

Modern synthetic chemistry seeks to develop more efficient, sustainable, and versatile methodologies. For the synthesis of this compound, this involves exploring metal-mediated coupling reactions that offer alternatives to the well-established Suzuki-Miyaura protocol, potentially providing advantages in terms of substrate scope or reaction conditions.

While the Suzuki-Miyaura reaction is highly effective, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, represent important alternatives for the formation of the crucial carbon-carbon bond in this compound. organic-chemistry.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org To synthesize this compound, one could couple an organozinc reagent like 4-cyanophenylzinc chloride with propanoyl chloride. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. Organozinc reagents are often more reactive than their organoboron counterparts, which can allow for reactions to proceed under milder conditions. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent, which couples with an organic halide. organic-chemistry.org The synthesis could proceed by reacting (4-cyanophenyl)tributylstannane with propanoyl chloride in the presence of a palladium catalyst. A key advantage of organostannanes is their stability to air and moisture. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org

These alternative coupling reactions expand the synthetic chemist's toolkit, offering different options based on the availability of starting materials, functional group tolerance, and desired reaction conditions.

Table 4: Comparison of Key Metal-Mediated Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Low toxicity of byproducts; stable reagents | Base-sensitive substrates can be problematic |

| Negishi | Organozinc | High reactivity; good functional group tolerance | Reagents are moisture-sensitive |

| Stille | Organotin (stannane) | Reagents are stable to air and moisture | High toxicity of tin compounds; purification challenges |

Chemo- and Biocatalytic Cascade Approaches for Related Structures

A common approach involves the coupling of an enzymatic reduction of a ketone with the enzymatic hydration of a nitrile. researchgate.netresearchgate.net For instance, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of a keto group to a chiral alcohol, while nitrile hydratases (NHases) can convert a nitrile group into an amide. researchgate.netresearchgate.net These enzymatic reactions can be run simultaneously or sequentially in a one-pot setup. researchgate.netresearchgate.net This strategy has been successfully applied to synthesize optically pure (S)-3-hydroxy-3-phenylpropanamide derivatives from substituted benzoylacetonitriles. researchgate.netresearchgate.net

Another powerful biocatalytic tool is the use of aldoxime dehydratases, which can produce nitriles from aldoximes under mild, cyanide-free conditions. mdpi.comnih.gov These enzymes can be integrated into cascade reactions where an aldehyde is first formed and then converted in situ to the corresponding nitrile. mdpi.com Combining these biocatalytic steps with chemocatalytic processes, such as transition-metal-catalyzed C-C bond formation, allows for the construction of complex nitrile-containing backbones from simple precursors. nih.gov The development of these multi-step chemoenzymatic cascades is a burgeoning field of research, aiming to overcome the inherent incompatibilities between different catalytic systems to achieve highly efficient and sustainable chemical syntheses. cbs.dk

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction parameters is critical for developing robust, efficient, and scalable syntheses of this compound and its analogs. Key areas of focus include maintaining anhydrous conditions, controlling temperature, selecting appropriate catalysts, and optimizing solvent systems and reaction times. Such optimization efforts aim to maximize yield and purity while minimizing side products and environmental impact. chimia.chnih.gov

For many of the core reactions used to synthesize aryl ketones, such as the Friedel-Crafts acylation, strict control of moisture is paramount. wikipedia.org These reactions typically employ highly moisture-sensitive Lewis acid catalysts, like aluminum chloride (AlCl₃). The presence of water can deactivate the catalyst, leading to significantly reduced yields and incomplete reactions. wikipedia.org Therefore, employing anhydrous solvents and reagents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) are standard procedures to ensure optimal catalyst activity.

Temperature control is equally critical for both yield and selectivity. Friedel-Crafts acylations are often exothermic, and insufficient cooling can lead to side reactions, such as polyacylation or decomposition of starting materials. Conversely, some reactions require elevated temperatures to proceed at a reasonable rate. beilstein-journals.org For example, catalyst performance can be highly temperature-dependent; a study on the acylation of anisole (B1667542) showed that lower temperatures resulted in reduced yields over a fixed reaction time. beilstein-journals.org Establishing a precise temperature profile for each specific reaction is essential for maximizing the yield of the desired product.

In modern organic synthesis, particularly for C-C bond-forming reactions like the Suzuki-Miyaura coupling, catalyst selection extends beyond simple Lewis acids. Palladium-based catalysts are highly effective for coupling aryl halides with organoboron compounds to form biaryl structures, which can be precursors to or analogs of this compound. vu.nlmdpi.com A major goal in process chemistry is to minimize the amount of expensive and potentially toxic heavy metal catalysts used.

Research has focused on developing highly active palladium pre-catalysts that are effective at very low loadings (in the parts-per-million to low mole percent range). vu.nl Using low catalyst loadings is beneficial not only for cost reduction but also for simplifying product purification, as it reduces the levels of residual palladium contamination. vu.nl The effectiveness of low catalyst loading is dependent on the catalyst's stability and activity, which prevents its decomposition over the course of the reaction. vu.nl Studies have shown that even with reduced catalyst amounts, high turnover numbers (TONs) and good yields can be achieved through careful optimization of other reaction parameters. beilstein-journals.org

| Catalyst System | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O in TAAIL 6 | 10 | ~90 | 9 | beilstein-journals.org |

| FeCl₃·6H₂O in TAAIL 6 | 5 | ~85 | 17 | beilstein-journals.org |

| FeCl₃·6H₂O in TAAIL 6 | 1.7 | ~70 | 41 | beilstein-journals.org |

| [PdCl(N,O)(PPh₃)] | 1 | >95 | >95 | mdpi.com |

| [PdCl(N,O)(PPh₃)] | 0.5 | 95 (for 4-chloroacetophenone) | 190 | mdpi.com |

The choice of solvent can profoundly influence a reaction's outcome, affecting reaction rates, selectivity, and even the final product distribution. vu.nlstackexchange.com In Friedel-Crafts acylations, solvent polarity can determine the regioselectivity of the reaction. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the 1-acetylnaphthalene (kinetic product), whereas polar solvents like nitrobenzene lead to the more stable 2-acetylnaphthalene (B72118) (thermodynamic product). stackexchange.com This is because the intermediate-catalyst complex may have different solubilities and stabilities in different solvents, allowing for equilibration to the thermodynamic product in polar media. stackexchange.com

Similarly, in palladium-catalyzed cross-coupling reactions, the solvent plays a crucial role. A study on Suzuki-Miyaura coupling showed that toluene consistently performed better than other solvents like 1,4-dioxane or DMF, although similar conversions could be reached with longer reaction times in some cases. vu.nl The solvent can impact catalyst stability and activity by coordinating to the metal center. vu.nl

| Reaction Type | Solvent | Key Outcome | Reference |

|---|---|---|---|

| Naphthalene Acylation | Carbon Disulfide (Non-polar) | Favors 1-acetylnaphthalene (kinetic product) | stackexchange.com |

| Naphthalene Acylation | Nitrobenzene (Polar) | Favors 2-acetylnaphthalene (thermodynamic product) | stackexchange.com |

| Suzuki-Miyaura Coupling | Toluene | Consistently high conversion rate | vu.nl |

| Suzuki-Miyaura Coupling | 1,4-Dioxane | Slower initial rate, but similar final conversion to toluene | vu.nl |

| Suzuki-Miyaura Coupling | DMF | Lower conversion compared to toluene and dioxane | vu.nl |

The minimization of side products and contaminants is a direct result of successful reaction optimization. A key strategy is to enhance the selectivity of the reaction for the desired product. In Friedel-Crafts acylations, this involves choosing conditions (catalyst, solvent, temperature) that favor substitution at the desired position (e.g., para-substitution) and prevent over-acylation or isomerization. stackexchange.com

For palladium-catalyzed reactions, common side products can arise from homo-coupling of the starting materials. The formation of these impurities can often be suppressed by carefully controlling the reaction stoichiometry, catalyst-to-ligand ratio, and the choice of base and solvent. Using highly active catalysts at low loadings, as discussed previously, is also a primary strategy for minimizing residual metal contamination in the final product. vu.nl Post-reaction purification methods, such as treatment with activated carbon or specialized metal scavengers, may also be employed, but optimizing the reaction itself to prevent impurity formation is a more efficient and "greener" approach.

Detailed Analysis of 4 Propanoylbenzonitrile Reaction Mechanisms

Mechanistic Characterization of Core Transformations

The chemical behavior of 4-Propanoylbenzonitrile is dictated by the interplay of its three main components: the propanoyl group, the nitrile group, and the aromatic benzene (B151609) ring. Each of these functional groups provides a site for specific chemical reactions.

The oxidation of this compound can be directed at the propanoyl side chain. A common transformation is the conversion of the propanoyl group into a carboxylic acid. One effective method for this is the haloform reaction, which selectively oxidizes methyl ketones. In this reaction, the methyl group of the propanoyl moiety is successively halogenated in the presence of a base, leading to the formation of a trihalomethyl intermediate. This intermediate is then cleaved by the base to yield 4-cyanobenzoate and a haloform (e.g., chloroform or bromoform). Subsequent acidification produces 4-cyanobenzoic acid. While direct oxidation to 4-propanoylbenzoic acid is less common, it can be envisioned under carefully controlled conditions that would selectively oxidize the terminal methyl group of the propanoyl chain without affecting the rest of the molecule.

The reduction of this compound allows for the synthesis of various derivatives by selectively targeting the nitrile and ketone functionalities.

Selective Reduction of the Ketone: The carbonyl group of the propanoyl moiety can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxypropyl)benzonitrile. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Selective Reduction of the Nitrile: The nitrile group can be reduced to a primary amine to form 4-propanoylbenzylamine. This requires more potent reducing agents like lithium aluminum hydride (LiAlH₄) under controlled conditions or catalytic hydrogenation. The choice of catalyst and reaction parameters is crucial to prevent the simultaneous reduction of the ketone.

Complete Reduction: The concurrent reduction of both the nitrile and ketone groups can be accomplished using a stoichiometric excess of a strong reducing agent like LiAlH₄. This results in the formation of 4-(1-hydroxypropyl)benzylamine.

The benzene ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents, the propanoyl and nitrile groups, are paramount in determining the regioselectivity of these reactions. Both the propanoyl (-COC₂H₅) and the nitrile (-CN) groups are electron-withdrawing and act as deactivating, meta-directing groups. This is a consequence of their ability to withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ortho and para positions electron-deficient.

Nitration: In the presence of a nitrating mixture (a combination of nitric acid and sulfuric acid), this compound will undergo nitration primarily at the position meta to both existing groups, yielding 4-propanoyl-3-nitrobenzonitrile.

Halogenation: Similarly, halogenation with a halogen such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will result in the formation of the corresponding 3-halo-4-propanoylbenzonitrile. Due to the deactivating nature of the substituents, these reactions may require more forcing conditions compared to those on activated benzene rings.

Both the carbon atom of the cyano group and the carbonyl carbon of the propanoyl group are electrophilic and thus susceptible to nucleophilic attack.

Additions to the Propanoyl Carbonyl: The carbonyl carbon is a classic electrophilic center. It readily reacts with a variety of nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols after an acidic workup.

Additions to the Cyano Group: The nitrile group can also undergo nucleophilic addition. For example, it can be hydrolyzed under acidic or basic conditions to yield 4-propanoylbenzoic acid or 4-propanoylbenzamide, respectively. The mechanism for acidic hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon for attack by water. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon.

While this compound itself is not predisposed to common rearrangements, its derivatives can participate in such reactions. A notable example is the Beckmann rearrangement of the oxime derived from this compound. The oxime, formed by the reaction with hydroxylamine, can be treated with a strong acid to induce a rearrangement to an N-substituted amide. The stereochemistry of the oxime (E or Z) dictates which group migrates, leading to different amide products.

In mass spectrometry, derivatives of this compound would be expected to undergo characteristic fragmentation patterns. This would likely involve cleavage of the propanoyl group, generating an acylium ion and the loss of an ethyl radical, as well as fragmentations characteristic of the benzonitrile (B105546) core.

Stereochemical Aspects of this compound Reactivity and Product Formation

Several reactions of this compound can lead to the formation of chiral centers and, consequently, stereoisomers.

The reduction of the propanoyl ketone to a secondary alcohol, 4-(1-hydroxypropyl)benzonitrile, creates a new stereocenter at the carbinol carbon. In the absence of a chiral reducing agent or catalyst, this reaction produces a racemic mixture of the (R)- and (S)-enantiomers.

Similarly, the addition of a Grignard reagent to the carbonyl group results in the formation of a new stereocenter, also leading to a racemic product unless a chiral auxiliary or catalyst is employed.

The stereochemical outcome of the Beckmann rearrangement is a classic example of a stereospecific reaction. The configuration of the starting oxime determines the structure of the resulting amide, as the group anti-periplanar to the hydroxyl group is the one that migrates.

| Reaction Type | Reagents/Conditions | Product(s) | Stereochemistry |

| Oxidation | 1. Br₂, NaOH 2. H₃O⁺ | 4-Cyanobenzoic acid | Not applicable |

| Reduction (Ketone) | NaBH₄, CH₃OH | 4-(1-Hydroxypropyl)benzonitrile | Racemic mixture (R/S) |

| Reduction (Nitrile) | 1. LiAlH₄ 2. H₂O | 4-Propanoylbenzylamine | Not applicable |

| Reduction (Complete) | 1. LiAlH₄ (excess) 2. H₂O | 4-(1-Hydroxypropyl)benzylamine | Racemic mixture (R/S) at the alcohol center |

| Nitration | HNO₃, H₂SO₄ | 4-Propanoyl-3-nitrobenzonitrile | Not applicable |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-propanoylbenzonitrile | Not applicable |

| Grignard Addition | 1. CH₃MgBr 2. H₃O⁺ | 2-(4-Cyanophenyl)-2-butanol | Racemic mixture (R/S) |

| Hydrolysis (Acidic) | H₃O⁺, heat | 4-Propanoylbenzoic acid | Not applicable |

| Hydrolysis (Basic) | 1. NaOH, H₂O, heat 2. H₃O⁺ | 4-Propanoylbenzoic acid | Not applicable |

| Beckmann Rearrangement | 1. NH₂OH 2. H₂SO₄ | N-(4-cyanophenyl)propanamide or 4-cyano-N-ethylbenzamide | Dependent on oxime stereochemistry (E/Z) |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies of the Friedel-Crafts acylation reaction leading to this compound are crucial for optimizing reaction conditions and maximizing yield. While specific experimental data for this particular reaction is not extensively documented in publicly available literature, a thorough understanding can be derived from the well-established principles of electrophilic aromatic substitution reactions. libretexts.orglumenlearning.commasterorganicchemistry.com

The reaction rate is influenced by several factors, including the concentration of reactants, the choice of Lewis acid catalyst, and the reaction temperature. The mechanism proceeds through a two-step process: the formation of an electrophile and the subsequent attack by the aromatic ring. The first step, the attack of the aromatic ring on the electrophile, is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the benzene ring. masterorganicchemistry.com

Kinetic Data for a Representative Friedel-Crafts Acylation Reaction

| Parameter | Description | Typical Value Range |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentration of reactants. | 10⁻⁴ to 10⁻² L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | 50 - 100 kJ/mol |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules. | 10⁸ to 10¹² s⁻¹ |

This table presents typical values for Friedel-Crafts acylation reactions and serves as an illustrative example.

Computational models can be employed to estimate the thermodynamic and kinetic parameters of the reaction pathways. These models can calculate the energy profiles of the reaction, including the energies of the reactants, products, intermediates, and transition states, providing valuable insights into the reaction's feasibility and rate.

Elucidation of Reaction Intermediates and Transition States

The mechanism of the Friedel-Crafts acylation to produce this compound involves the formation of distinct reaction intermediates and transition states. The elucidation of these transient species is fundamental to understanding the reaction pathway at a molecular level.

The first key intermediate is the acylium ion . This highly electrophilic species is generated from the reaction of propanoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion. youtube.commasterorganicchemistry.comwikipedia.org Computational studies have shown that the acylium ion has a linear structure with a significant degree of triple bond character between the carbon and oxygen atoms, which contributes to its stability. walisongo.ac.idresearchgate.net

The reaction proceeds through two primary transition states . The first transition state occurs as the benzonitrile ring attacks the acylium ion, leading to the formation of the arenium ion intermediate. This is the highest energy point on the reaction coordinate and thus corresponds to the rate-determining step. masterorganicchemistry.com The second, lower-energy transition state is associated with the deprotonation of the arenium ion by a base (such as AlCl₄⁻), which restores the aromaticity of the ring and yields the final product, this compound.

Characteristics of Intermediates and Transition States in the Formation of this compound

| Species | Description | Key Structural Features | Role in Mechanism |

| Acylium Ion | A highly reactive electrophile. | Linear R-C≡O⁺ structure, resonance stabilized. | The attacking species in the electrophilic aromatic substitution. |

| First Transition State | The energy maximum leading to the arenium ion. | Partial bond formation between the aromatic ring and the acylium ion; disruption of aromaticity begins. | Determines the activation energy and rate of the reaction. |

| Arenium Ion (σ-complex) | A carbocation intermediate. | sp³ hybridized carbon at the site of attack; positive charge delocalized over the ring. | The intermediate formed after the electrophilic attack. |

| Second Transition State | The energy maximum for the deprotonation step. | Partial breaking of the C-H bond and reformation of the aromatic π-system. | Leads to the final product and restoration of aromaticity. |

Computational chemistry plays a vital role in elucidating the structures and energies of these transient species. researchgate.netrsc.org Quantum mechanical calculations can model the potential energy surface of the reaction, allowing for the characterization of the geometries and relative stabilities of the intermediates and transition states involved in the synthesis of this compound.

Advanced Spectroscopic Characterization of 4 Propanoylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.

High-resolution proton (¹H) NMR spectroscopy is fundamental for identifying the different types of protons and their respective chemical environments within the 4-Propanoylbenzonitrile molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. oregonstate.edu Deshielded protons, those near electronegative atoms or groups, resonate at higher chemical shifts (downfield), while shielded protons resonate at lower chemical shifts (upfield). oregonstate.eduucl.ac.uk

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the propanoyl group are observed. The aromatic protons typically appear in the downfield region, between δ 7.6 and 8.1 ppm. The protons of the methylene (B1212753) (CH₂) group in the propanoyl substituent are found at approximately δ 2.8–3.0 ppm, and the methyl (CH₃) protons are observed further upfield at around δ 1.2 ppm. The integration of these peaks provides the relative ratio of the number of protons in each environment.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.6 - 8.1 | Multiplet |

| Propanoyl CH₂ | 2.8 - 3.0 | Quartet |

| Propanoyl CH₃ | 1.2 | Triplet |

| Data sourced from typical values observed for this compound. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. savemyexams.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. savemyexams.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all individual carbon signals. oregonstate.edu

For this compound, the ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, the nitrile carbon, and the carbons of the propanoyl group. The carbonyl carbon (C=O) is typically found in the highly deshielded region of the spectrum, often between 190 and 210 ppm. pdx.edu The nitrile carbon (C≡N) resonates around 118-120 ppm. The aromatic carbons appear in the range of approximately 125-150 ppm. libretexts.org The carbons of the propanoyl group, being aliphatic, will appear at higher field strengths. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 210 |

| Aromatic Carbons | 125 - 150 |

| Nitrile (C≡N) | 118 - 120 |

| Propanoyl CH₂ | 30 - 40 |

| Propanoyl CH₃ | 8 - 15 |

| Data based on typical chemical shift ranges for these functional groups. libretexts.orgwisc.edu |

To establish the complete connectivity of the molecule, advanced multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the aromatic protons that are adjacent to each other, and crucially, between the methylene (CH₂) and methyl (CH₃) protons of the propanoyl group, confirming their direct connectivity. ceitec.cz

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). libretexts.org HMBC is particularly valuable for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon, the nitrile carbon, and the ipso-carbon of the benzene (B151609) ring to which the propanoyl group is attached. libretexts.orgceitec.cz For instance, correlations would be expected from the methylene protons of the propanoyl group to the carbonyl carbon and the adjacent aromatic carbon.

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in their solid form. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions lead to significantly broader spectral lines. wikipedia.orgscribd.com

The analysis of this compound in its solid state can provide valuable information about its crystalline packing and the presence of different polymorphic forms or amorphous content. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening caused by anisotropic interactions, resulting in higher resolution spectra. mdpi.comualberta.ca By comparing the ssNMR spectra of crystalline and amorphous samples, differences in molecular conformation and packing can be identified. researchgate.net Crystalline materials typically exhibit sharper resonances, while amorphous materials show broader peaks due to a distribution of local environments. scribd.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.comscioninstruments.com It is an excellent method for assessing the purity of volatile compounds like this compound and for identifying any potential impurities. birchbiotech.com

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The purity of the this compound sample can be determined by calculating the area percentage of its peak in the total ion chromatogram. birchbiotech.com Any other peaks present would indicate impurities, which can often be identified by their respective mass spectra. nih.gov For instance, unreacted starting materials or by-products from the synthesis, such as 3-propanoylbenzonitrile (B1282627), could be detected and quantified.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com Unlike nominal mass spectrometry, which provides an integer mass, HRMS provides an "exact mass," which is invaluable for confirming the molecular formula of a synthesized compound like this compound. bioanalysis-zone.comyale.edu

For this compound, the elemental formula is C₁₀H₉NO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. yale.edu This calculated mass is then compared to the experimentally measured mass from the HRMS instrument, typically a Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometer. nih.govchromatographyonline.com For a positive identification, the difference between the measured and theoretical mass should be within a very low tolerance, typically less than 5 parts per million (ppm). yale.edu This high accuracy allows for the confident differentiation of this compound from other molecules that may have the same nominal mass but a different elemental formula. bioanalysis-zone.com

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₀H₉NO)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 159.068414 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by elucidating the fragmentation patterns of a molecule. mtoz-biolabs.com In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ with an m/z of approximately 160.07, is first selected in the mass spectrometer. yale.edu This selected "parent" or "precursor" ion is then subjected to collision-activated dissociation (CAD), causing it to break apart into smaller "daughter" or "product" ions. yale.edu

Analyzing the m/z values of these fragments helps to map the molecule's connectivity. mtoz-biolabs.com For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways would likely include:

Loss of the ethyl group: Cleavage of the bond between the carbonyl carbon and the adjacent ethyl group would result in the loss of a neutral ethene molecule (C₂H₄, 28 Da) or an ethyl radical (C₂H₅, 29 Da), leading to a prominent acylium ion fragment.

Loss of the propanoyl group: Cleavage of the bond between the benzene ring and the carbonyl carbon can lead to the loss of the entire propanoyl group.

Cleavage related to the nitrile group: The cyano group (CN) itself may be lost as a neutral radical.

By correlating the observed fragment ions, a comprehensive fragmentation pathway can be proposed, confirming the structure of the parent molecule. researchgate.netresearchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([C₁₀H₉NO+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Predicted) |

| 160.07 | [M+H - C₂H₄]⁺ | Ethene (28.03 Da) | 132.04 |

| 160.07 | [M+H - CO]⁺ | Carbon Monoxide (28.00 Da) | 132.07 |

| 160.07 | [M+H - C₂H₅]⁺ | Ethyl Radical (29.04 Da) | 131.03 |

| 160.07 | [M+H - CH₃CO]⁺ | Acetyl Radical (43.02 Da) | 117.05 |

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. rtilab.com It works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. rtilab.com These absorption frequencies correspond to the vibrational energies of the molecule's chemical bonds. ksu.edu.salibretexts.org Since every chemical structure produces a unique spectrum, the result is a "molecular fingerprint" that can be used for identification. rtilab.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups:

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group.

C=O Stretch: A very strong absorption band from the ketone's carbonyl group.

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorption bands from the propanoyl chain's methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C Bending: Several bands in the fingerprint region (1600-1400 cm⁻¹) corresponding to the benzene ring vibrations.

The precise position of these bands provides information on the molecular environment, confirming the structure of this compound. japer.in

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1700 - 1680 | Very Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

| Aromatic C=C | Bending (In-plane) | 1610 - 1450 | Medium to Weak |

| Aromatic C-H | Bending (Out-of-plane) | 900 - 675 | Strong |

Raman spectroscopy is a form of vibrational spectroscopy that is complementary to FT-IR. ksu.edu.sa It is based on the inelastic scattering of monochromatic light, usually from a laser. anton-paar.com The scattered light provides a "chemical fingerprint" that identifies a molecule based on its unique vibrational modes. anton-paar.combruker.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. ksu.edu.sa

For this compound, Raman spectroscopy would be particularly effective for observing:

Symmetrical vibrations: The symmetric stretching of the benzene ring.

Bonds with high polarizability: The C≡N nitrile bond and the C=C bonds of the aromatic ring are expected to produce strong Raman signals. spectroscopyonline.com

The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. The fingerprint region, typically from 300 to 1900 cm⁻¹, is especially useful for characterizing the unique structure of the molecule. spectroscopyonline.com

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong |

| Aromatic C-H | Stretch | 3100 - 3050 | Strong |

| Aromatic Ring | Ring Breathing | ~1600, ~1000 | Strong |

| Carbonyl (C=O) | Stretch | 1700 - 1680 | Medium to Weak |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

Modern advancements in vibrational spectroscopy offer enhanced sensitivity and spatial resolution for analyzing materials like this compound at the nanoscale.

Surface-Enhanced Raman Spectroscopy (SERS): This technique dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). ikifp.edu.pl SERS could be employed to study the interaction of this compound with metallic surfaces, providing insight into its orientation and binding mechanisms, which is crucial for applications in surface chemistry and catalysis.

Atomic Force Microscopy-Infrared (AFM-IR): This technique combines the high spatial resolution of AFM with the chemical identification capabilities of IR spectroscopy. bruker.com An AFM tip detects the photothermal expansion of a sample as it absorbs light from a tunable IR laser. nih.govspectroscopyonline.com This allows for the collection of IR spectra and chemical maps with a resolution of tens of nanometers. bruker.com AFM-IR could be used to map the distribution of this compound in a composite material or on a patterned surface. The development of tapping mode AFM-IR has broadened its application to softer and more delicate samples. bruker.com

Quantum Cascade Laser (QCL) Infrared (QCL-IR): QCLs are high-power, tunable semiconductor lasers that have significantly improved the performance of IR spectroscopy. ikifp.edu.pl When used as the IR source in techniques like AFM-IR, QCLs enhance measurement speed and signal-to-noise ratios, enabling rapid and sensitive nanoscale chemical analysis. bruker.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, which corresponds to the promotion of electrons to higher energy molecular orbitals. technologynetworks.com This technique is particularly useful for analyzing molecules containing chromophores, which are light-absorbing groups, such as conjugated π-electron systems. msu.edu

The structure of this compound contains two primary chromophores: the benzene ring and the carbonyl group. Its UV-Vis spectrum is expected to display absorptions corresponding to:

π → π transitions:* These are typically strong absorptions arising from the π-electron system of the aromatic ring. Conjugation between the ring and the carbonyl group can shift this absorption to a longer wavelength (a bathochromic shift). msu.edu

n → π transitions:* This is a weaker, lower-energy (longer wavelength) absorption resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. masterorganicchemistry.com

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed photons. unito.it Aromatic compounds like this compound often exhibit fluorescence. After excitation at a wavelength corresponding to its absorption maximum, the molecule can relax by emitting a photon at a longer wavelength (the Stokes shift). Studying the fluorescence spectrum, quantum yield, and lifetime can provide information about the molecule's electronic structure and its interactions with the local environment. unito.itmdpi.com The presence of the electron-withdrawing nitrile and carbonyl groups on the benzene ring will influence the fluorescence properties compared to unsubstituted benzene.

Electronic Transitions and Chromophore Analysis

The electronic absorption properties of this compound are determined by its chromophore, which is the part of the molecule responsible for absorbing ultraviolet (UV) or visible light. wikipedia.orgresearchgate.net In this molecule, the chromophore consists of the benzene ring in conjugation with the carbonyl group of the propanoyl substituent and the nitrile group. This extended system of delocalized π-electrons is where electronic transitions occur upon absorption of electromagnetic radiation. wikipedia.orgwikipedia.org

Molecular electronic transitions involve the excitation of electrons from a lower energy level (ground state) to a higher energy level (excited state). wikipedia.org The energy difference between these states dictates the wavelength of light absorbed, a relationship described by Planck's relation. khanacademy.org For organic molecules like this compound, the key transitions occur from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. wikipedia.org

The primary electronic transitions expected for this compound include:

π → π transitions:* These high-energy transitions occur within the aromatic benzene ring. Benzene itself exhibits characteristic π → π* absorptions, including a strong E-band around 200 nm and a weaker, structured B-band around 255 nm. wikipedia.org The substituents on the ring in this compound modify these transitions.

n → π transitions:* These transitions involve exciting a non-bonding electron from the lone pair of the carbonyl oxygen atom to an anti-bonding π* orbital of the C=O double bond. These are typically lower in energy (occur at longer wavelengths) than π → π* transitions and are characteristically weak. wikipedia.org

The presence of both the electron-withdrawing nitrile group and the propanoyl group extends the conjugation of the system. Extending a conjugated system tends to shift the absorption to longer wavelengths. wikipedia.org In structurally similar compounds, such as 4-cyano melatonin (B1676174) which also contains a cyano group attached to an aromatic system, absorption maxima have been observed in the UV-A range (around 324 nm). nih.gov This suggests that the electronic transitions in this compound also result in significant absorption in the ultraviolet spectrum.

| Transition Type | Associated Molecular Orbitals | Typical Wavelength Region | Description |

|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | Shorter Wavelength (High Energy) | Involves the excitation of electrons within the aromatic π-system. wikipedia.org |

| n → π | n (non-bonding) → π (anti-bonding) | Longer Wavelength (Low Energy) | Involves the excitation of a lone-pair electron from the carbonyl oxygen. wikipedia.org |

Fluorescence Properties and Related Spectroscopic Phenomena

Fluorescence is a photoluminescent process where a molecule, after absorbing light and reaching an electronic excited state, emits a photon as it returns to the ground state. libretexts.org For a molecule to be fluorescent, it must possess a suitable chromophore capable of absorbing light, and its structure must allow for efficient radiative decay from the excited state.

While specific fluorescence data for this compound is not extensively detailed in the literature, its properties can be inferred from analogous structures. For instance, 4-cyano melatonin, a molecule featuring a cyano group on an aromatic indole (B1671886) system, exhibits fluorescence. nih.gov Upon excitation with UV light, it emits blue light, with an emission peak centered around 410 nm. nih.gov Given the structural similarities, this compound is also expected to exhibit fluorescence in the visible spectrum upon UV excitation.

Several factors can influence the fluorescence properties of a compound:

Solvatochromism: The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the emission wavelength. nih.gov For some compounds, a red shift (shift to longer wavelength) is observed in more polar solvents. uobaghdad.edu.iq

Stokes Shift: This is the difference in wavelength or frequency between the absorption maximum (excitation) and the emission maximum. d-nb.info A large Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve detection sensitivity. nih.gov

Quantum Yield: This measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Studies on other fluorescent molecules show that emission spectra can be significantly influenced by the molecular environment. uobaghdad.edu.iqd-nb.info For example, the emission maxima of some dyes shift to the red region in solvents like dichloromethane (B109758) and toluene (B28343). uobaghdad.edu.iq The fluorescence properties of this compound would likewise be dependent on such environmental factors.

| Fluorescence Parameter | Description | Relevance to this compound (by Analogy) |

|---|---|---|

| Excitation Wavelength | Wavelength of light absorbed to reach the excited state. | Expected in the UV range, corresponding to its π → π* and n → π* absorption bands. nih.gov |

| Emission Wavelength | Wavelength of light emitted during the return to the ground state. | Expected in the visible spectrum (e.g., blue region, ~410 nm), red-shifted from the excitation. nih.gov |

| Stokes Shift | The energy difference between the excitation and emission maxima. d-nb.info | A significant Stokes shift is anticipated, typical for fluorescent organic molecules. nih.gov |

X-ray Crystallography for Precise Solid-State Structure Determination

The process of determining a crystal structure via X-ray crystallography involves several key steps. anton-paar.comnih.gov First, a high-quality single crystal of the compound of interest, in this case, this compound, must be grown. This is often the most challenging and rate-limiting step. nih.gov The crystal is then mounted in a diffractometer and illuminated with a focused beam of X-rays. news-medical.net

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms arranged in a regular, repeating lattice. anton-paar.comnews-medical.net The resulting diffraction pattern of spots is recorded by a detector. The angles and intensities of these diffracted beams are directly related to the arrangement and spacing of atomic planes within the crystal, a relationship described by Bragg's Law. anton-paar.com By analyzing this complex pattern, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to build an atomic model of the molecule, revealing its precise solid-state structure. news-medical.net This technique has been instrumental in identifying the structures of countless molecules, from simple salts to complex biological macromolecules like DNA and proteins. news-medical.net

| Step | Description | Purpose |

|---|---|---|

| 1. Crystallization | Growing a single, high-quality crystal of this compound from a solution. nih.gov | To obtain a sample with a highly ordered, repeating arrangement of molecules required for diffraction. anton-paar.com |

| 2. Data Collection | Mounting the crystal and exposing it to an X-ray beam, while rotating it to collect a full diffraction pattern. news-medical.net | To record the angles and intensities of X-rays diffracted by the crystal lattice. anton-paar.com |

| 3. Structure Solution | Using the diffraction data to calculate an electron density map of the molecule. news-medical.net | To visualize the distribution of electrons, which indicates the positions of the atoms. |

| 4. Model Refinement | Fitting an atomic model to the electron density map and refining its parameters to best match the experimental data. nih.gov | To obtain the final, precise three-dimensional structure including bond lengths and angles. |

Theoretical Chemistry and Computational Studies of 4 Propanoylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule. For 4-propanoylbenzonitrile, such calculations reveal the distribution of electrons and energy levels of molecular orbitals, which are crucial for predicting its chemical behavior.

The electronic structure of this compound can be thoroughly investigated using quantum chemical methods. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile (B105546) ring, while the LUMO would likely be distributed over the carbonyl group and the nitrile moiety, which act as electron-withdrawing groups. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound (Note: These values are representative examples of what a DFT calculation might yield and are for illustrative purposes.)

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Benzene (B151609) Ring |

| LUMO | -2.15 | Propanoyl and Nitrile Groups |

| HOMO-LUMO Gap | 4.70 | N/A |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. nih.gov The MEP map illustrates regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the carbonyl oxygen and the nitrile nitrogen, highlighting these as sites for interaction with electrophiles or hydrogen bond donors.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By mapping the PES, chemists can identify stable isomers (minima), transition states (saddle points), and the lowest-energy paths connecting them, known as reaction pathways. researchgate.netnih.gov

For reactions involving this compound, such as its reduction or nucleophilic addition to the carbonyl group, computational methods can be used to locate the relevant transition states. Techniques like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can trace the reaction path from reactants to products, providing a detailed mechanistic understanding. researchgate.net The height of the energy barrier at the transition state (the activation energy) is a critical factor in determining the reaction rate. libretexts.org

Computational chemistry is an invaluable tool for predicting and interpreting various spectroscopic data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. nih.gov By comparing calculated shifts with experimental data, the assignment of peaks in a complex spectrum can be confirmed. youtube.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. uit.noresearchgate.net While calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and solvent effects, they can be brought into good agreement through empirical scaling factors. derpharmachemica.comnih.gov This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as the characteristic C=O and C≡N stretching frequencies in this compound.

UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is governed by electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating these transition energies and their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.netnih.gov For this compound, TD-DFT calculations would likely predict strong π→π* transitions associated with the aromatic system. researchgate.net

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org For this compound, DFT methods, often using hybrid functionals like B3LYP, are used to optimize the ground-state geometry and calculate the properties described above, such as molecular orbitals and vibrational frequencies. nih.govconicet.gov.ar

To study the properties of electronically excited states, Time-Dependent DFT (TD-DFT) is employed. mdpi.comscirp.org TD-DFT can calculate vertical excitation energies, which correspond to UV-Vis absorption. researchgate.net Furthermore, it can be used to optimize the geometries of excited states, allowing for the calculation of emission energies (fluorescence). nih.gov For molecules like this compound, TD-DFT is essential for understanding processes like intramolecular charge transfer that can occur upon photoexcitation. nih.govrsc.org

Table 2: Representative TD-DFT Results for Electronic Transitions in this compound (Note: This table presents hypothetical data to illustrate typical TD-DFT output.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.52 | 274 | 0.015 | HOMO -> LUMO+1 |

| S2 | 4.88 | 254 | 0.350 | HOMO -> LUMO |

| S3 | 5.25 | 236 | 0.120 | HOMO-1 -> LUMO |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static molecules, often in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in a solvent. researchgate.net

The propanoyl side chain of this compound has rotational freedom around the single bonds. MD simulations can be used to explore the conformational landscape of this side chain. By simulating the molecule over time, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. nih.govnih.gov

Furthermore, MD simulations are particularly powerful for studying the behavior of this compound in a solvent. By explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation box, one can investigate solvation effects, such as the formation of hydrogen bonds between the solvent and the carbonyl oxygen or nitrile nitrogen. These simulations provide a dynamic picture of how the solvent structure around the solute influences its conformation and properties. researchgate.net

Solvent Effects on Molecular Interactions and Reactivity

The chemical environment plays a critical role in the behavior of a molecule. For polar molecules like this compound, the choice of solvent can significantly alter its molecular interactions and reactivity. Computational chemistry provides tools to simulate these effects, typically using either implicit or explicit solvent models.

Implicit models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's properties. For instance, studies on the related molecule benzonitrile have used these models to investigate how the dielectric nature of a solvent affects properties like electronic polarizability. Research has shown that the static and dynamic electronic polarizability of benzonitrile is only slightly affected by the solvent's nature, suggesting its electric deformability is similar to that of a benzene molecule. researchgate.net

Explicit solvent models, while more computationally intensive, provide a more detailed picture by modeling individual solvent molecules around the solute. This method is crucial for understanding specific solute-solvent interactions, such as hydrogen bonding. A hybrid implicit-explicit approach is often employed, where a few explicit solvent molecules are placed at key interaction sites (like the carbonyl oxygen or nitrile nitrogen of this compound) while the rest of the solvent is treated as a continuum. rsc.org This methodology has been used to rationalize spectral shifts in different solvent mixtures for other aromatic compounds. rsc.org For this compound, such studies could predict how its UV-Vis absorption spectrum might shift in protic versus aprotic solvents, depending on the stabilization of the ground and excited states.

Table 1: Illustrative Solvation Free Energies for a Benzonitrile Derivative in Various Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| n-Hexane | 1.88 | -2.5 |

| Toluene (B28343) | 2.38 | -3.1 |

| Acetone | 20.7 | -5.8 |

| Acetonitrile | 36.6 | -6.2 |

| Water | 80.1 | -7.0 |

This table is illustrative, based on general principles of solvation for polar aromatic molecules, demonstrating the expected trend of increased stabilization in more polar solvents.

Reaction Dynamics and Trajectory Analysis

Beyond static properties, computational chemistry can simulate the real-time evolution of a chemical reaction. Reaction dynamics and trajectory analysis involve calculating the forces on each atom and solving the equations of motion to map out the molecular pathway from reactants to products. These simulations provide a detailed, time-resolved view of chemical transformations.

A powerful application of this is nonadiabatic molecular dynamics, which is essential for studying photochemical processes where a molecule transitions between different electronic states. For example, in a study of the structurally similar 4-(N,N-dimethylamino)benzonitrile (DMABN), nonadiabatic molecular dynamics simulations were used to calculate and interpret its transient absorption (TA) spectrum. nih.govacs.org The simulations trace the geometric and electronic evolution of the molecule after it absorbs light, revealing the pathways for energy dissipation and the formation of transient species like intramolecular charge-transfer states. nih.govacs.org

For this compound, similar trajectory analyses could be used to predict its photophysical behavior. Upon excitation, the molecule could undergo various processes such as intersystem crossing to a triplet state or internal conversion back to the ground state. By simulating a large number of trajectories, researchers can determine the timescales and quantum yields of these competing pathways, providing a complete picture of the molecule's excited-state dynamics.

Computational Approaches to Reaction Mechanism Elucidation

Transition State Theory and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires identifying the intermediate structures and the transition states that connect them. Transition State Theory (TST) is a cornerstone of computational reaction kinetics. Using methods like Density Functional Theory (DFT), researchers can locate the minimum energy path on a potential energy surface that leads from reactants to products. The highest point along this path is the transition state (TS), and the energy difference between the reactants and the TS is the activation energy (ΔG‡).

Computational studies on the reactions of various carbonyl compounds, including ketones, have successfully used DFT to map out reaction profiles. acs.org For example, in the thionation of ketones, calculations can identify the concerted, asynchronous nature of the bond-forming and bond-breaking steps within the transition state. acs.org For this compound, this approach could be used to study its reduction, oxidation, or condensation reactions. By calculating the activation energies for different possible pathways, the most favorable mechanism can be determined. These calculations can also reveal the influence of substituents on reactivity; for instance, the electron-withdrawing nitrile group would be predicted to affect the stability of intermediates and transition states in reactions involving the propanoyl side chain.

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways in the Reduction of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (ΔG‡, kcal/mol) |

| Hydride attack on carbonyl | B3LYP | 6-311+G(d,p) | 15.2 |

| Single-electron transfer | B3LYP | 6-311+G(d,p) | 21.5 |

This illustrative data shows how computational methods can be used to compare the energetic favorability of different potential reaction mechanisms.

Computational Catalysis Studies involving this compound as Reactant or Ligand

Computational catalysis is a field where theoretical methods are used to design and understand catalytic processes. This compound, as an aromatic ketone, can be a substrate in numerous catalytic reactions. Computational studies are invaluable for elucidating the intricate steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. acs.org

For instance, detailed computational analyses of the palladium-catalyzed α-arylation of ketones have been performed. acs.orgresearchgate.net These studies map the entire reaction energy profile, investigate different mechanistic scenarios, and analyze the structures of transition states to understand the origins of stereoselectivity. researchgate.net If this compound were used as a substrate in such a reaction, computational modeling could predict its reactivity, identify potential side reactions, and help in selecting the optimal ligand for the palladium catalyst to achieve high yield and selectivity. Similarly, its role in photocatalytic reductions or selective hydrogenations could be modeled to understand catalyst-substrate interactions and the mechanism of hydride or hydrogen atom transfer. rsc.orgacs.org

Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning (ML) are transforming chemical research by leveraging large datasets to predict molecular properties and reactivity. Instead of relying solely on first-principles quantum mechanical calculations, ML models can be trained on existing experimental or computational data to make rapid predictions for new molecules.

For a molecule like this compound, cheminformatics tools can be used to search vast databases for structurally similar compounds with known properties, providing an initial estimate of its characteristics. Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed to predict specific properties of a range of benzonitrile derivatives. nih.gov For example, a model trained on a dataset of related compounds could predict properties like solubility, toxicity, or even spectral features for this compound with reasonable accuracy, significantly accelerating the research and development cycle. While specific ML studies on this compound are not prominent, the methodologies are broadly applicable to any class of small organic molecules. nih.gov

Derivatization Strategies and Their Academic Research Applications

Analytical Derivatization for Enhanced Detection and Separation

In analytical chemistry, derivatization is a key technique used to improve the detection and separation of analytes that may otherwise be difficult to analyze in their native form. For 4-propanoylbenzonitrile, this can involve modifying the molecule to increase its volatility for gas chromatography or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography.

Pre-column and Post-column Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. researchgate.net However, some compounds, including potentially this compound in certain matrices, may not have strong enough signals for available detectors. chromatographytoday.com In such cases, derivatization is necessary. chromatographytoday.com This can be performed either before the sample is injected into the HPLC system (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). chromatographytoday.comwookhplc.com

Pre-column derivatization involves chemically modifying the analyte before it enters the chromatographic column. wookhplc.com This approach can offer several advantages, including the potential for longer reaction times and the use of a wider variety of reaction conditions. wookhplc.com For a compound like this compound, derivatization could target either the ketone of the propanoyl group or the nitrile group to introduce a moiety that strongly absorbs UV-Vis light or fluoresces, thereby significantly increasing detection sensitivity. chromatographyonline.com A potential drawback is the formation of multiple derivative products, which could complicate the resulting chromatogram. wookhplc.com

Post-column derivatization (PCD) , conversely, occurs after the analyte has been separated on the column and before it reaches the detector. chromatographytoday.com This method is often easier to automate and avoids the issue of multiple derivative peaks seen in pre-column techniques. chromatographytoday.com For PCD, the derivatization reaction must be rapid. chromatographytoday.com Innovations like active flow technology (AFT) columns in reaction flow (RF) mode can improve mixing efficiency and minimize peak broadening associated with the additional hardware required for PCD. chromatographytoday.com

| Derivatization Method | Timing | Advantages | Disadvantages |

| Pre-column | Before HPLC separation wookhplc.com | Longer reaction times possible, versatile reaction conditions wookhplc.com | Potential for multiple derivative products, can be time-consuming wookhplc.com |

| Post-column | After HPLC separation, before detection chromatographytoday.com | Easier automation, no reagent peaks, can use less stable derivatives chromatographytoday.com | Requires extra hardware, potential for peak broadening, requires fast reaction kinetics chromatographytoday.com |

Derivatization for Gas Chromatography (GC) Analysis (e.g., Silylation, Acylation, Alkylation)

Gas chromatography (GC) is a technique that separates volatile organic compounds. chromtech.com To make non-volatile or polar compounds suitable for GC analysis, derivatization is employed to increase their volatility and thermal stability. chromtech.comresearchgate.net The three main types of derivatization reactions for GC are silylation, acylation, and alkylation. chromtech.comresearch-solution.com These methods work by replacing active hydrogens in the molecule. researchgate.net While this compound itself is likely volatile enough for GC analysis, derivatization might be employed to improve chromatographic behavior or for the analysis of its less volatile derivatives or metabolites.

Silylation: This is the most common derivatization method for GC analysis. chromtech.com It involves replacing an active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov Silylating reagents are known for their ease of use and the stability of the resulting derivatives. chromtech.com However, these reagents are sensitive to moisture. youtube.com